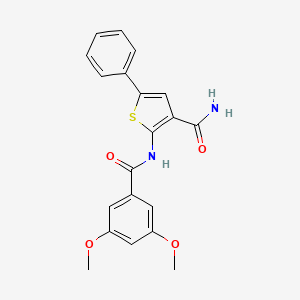![molecular formula C14H14ClN5O B2840047 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea CAS No. 1795297-42-5](/img/structure/B2840047.png)
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea” is a complex organic molecule that contains an imidazo[1,2-b]pyrazole core . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, especially functionalization reactions . These reactions often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Compounds containing imidazo[1,2-b]pyrazol-1-yl moieties have been investigated for their potential as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of new heterocyclic compounds, including those with an imidazo[1,2-b]pyrazol-1-yl component, to evaluate their antibacterial activity. They found that some of these compounds exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anticancer Potential
The compound 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy-phenyl)urea, a derivative of imidazo[1,2-b]pyrazol, was studied for its anticancer properties. Bazin et al. (2016) identified this compound as having cytostatic activity against non-small cell lung cancer cell lines, suggesting its potential use in cancer therapy. The study emphasized the compound's ability to induce TP53 gene overexpression in mutant cell lines, indicating a possible reactivation of p53 in these cancer cells (Bazin et al., 2016).
Antimicrobial and Anticancer Agents
Further extending the potential applications, novel pyrazole derivatives with imidazo[1,2-b]pyrazol-1-yl groups have been synthesized and evaluated for both antimicrobial and anticancer activities. Hafez, El-Gazzar, and Al-Hussain (2016) discovered that some of these compounds showed higher anticancer activity than reference drugs like doxorubicin. They also displayed significant antimicrobial activity, highlighting their dual therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Activity
A study by Reddy et al. (2015) explored the antioxidant activity of urea, thiourea, and selenourea derivatives with thiazole moieties. These compounds were synthesized through reactions involving 2-amino-4-(3-chlorophenyl)thiazol-5-yl components and screened for their in vitro antioxidant activity. The compounds containing selenourea functionality, in particular, demonstrated potent antioxidant activity, suggesting their potential as new antioxidant agents (Reddy et al., 2015).
Gelation and Physical Properties
In 2011, Lloyd and Steed investigated 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea for its ability to form hydrogels in a range of acids at specific pH levels. The study found that the gelation and physical properties of these hydrogels, such as rheology and morphology, were dependent on the identity of the anion used. This research provides insights into the utility of imidazo[1,2-b]pyrazol-1-yl derivatives in designing materials with tunable physical properties (Lloyd & Steed, 2011).
Wirkmechanismus
Target of Action
Similar compounds with an imidazo[1,2-a]pyridine structure have been reported to act as inhibitors of dyrk1a , a kinase involved in various cellular processes including cell cycle regulation and neuronal differentiation .
Mode of Action
It’s known that compounds with similar structures can undergo rh(iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Given its potential inhibitory action on dyrk1a , it could impact pathways regulated by this kinase, such as the cell cycle and neuronal differentiation pathways.
Result of Action
If it acts as an inhibitor of dyrk1a , it could potentially influence cell cycle regulation and neuronal differentiation.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c15-11-3-1-2-4-12(11)18-14(21)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGIURGAAGTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN2C=CN3C2=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

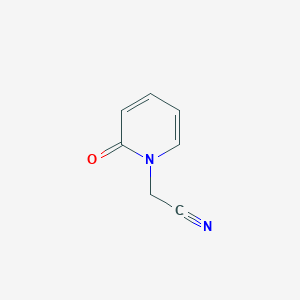
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2839966.png)
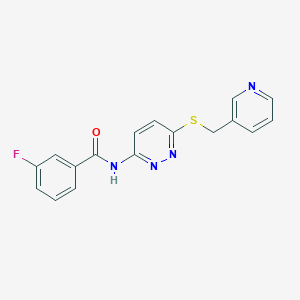
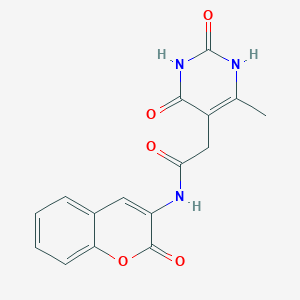

![N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2839973.png)

![2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2839976.png)
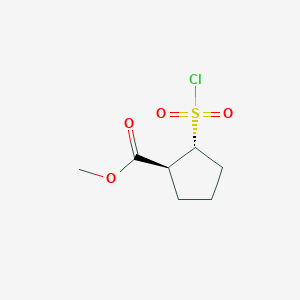
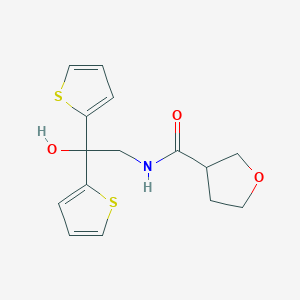
![(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid](/img/structure/B2839980.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2839985.png)
